molecular formula C32H34ClF3N6O B12620454 Cyclohexanepropanamide, alpha-[[2-[[(3-chlorophenyl)methyl]amino]-6-(1H-pyrrol-1-yl)-4-pyrimidinyl]amino]-N-[[4-(trifluoromethyl)phenyl]methyl]-, (alphaR)-

Cyclohexanepropanamide, alpha-[[2-[[(3-chlorophenyl)methyl]amino]-6-(1H-pyrrol-1-yl)-4-pyrimidinyl]amino]-N-[[4-(trifluoromethyl)phenyl]methyl]-, (alphaR)-

Cat. No.: B12620454
M. Wt: 611.1 g/mol
InChI Key: MKVLDBRIPWIGOH-UHFFFAOYSA-N
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Description

Cyclohexanepropanamide, alpha-[[2-[[(3-chlorophenyl)methyl]amino]-6-(1H-pyrrol-1-yl)-4-pyrimidinyl]amino]-N-[[4-(trifluoromethyl)phenyl]methyl]-, (alphaR)- is a complex organic compound with a unique structure that includes multiple functional groups such as pyrimidine, pyrrole, and trifluoromethyl phenyl

Preparation Methods

The synthesis of Cyclohexanepropanamide, alpha-[[2-[[(3-chlorophenyl)methyl]amino]-6-(1H-pyrrol-1-yl)-4-pyrimidinyl]amino]-N-[[4-(trifluoromethyl)phenyl]methyl]-, (alphaR)- involves multiple steps. The synthetic route typically starts with the preparation of the pyrimidine core, followed by the introduction of the pyrrole and chlorophenyl groups. The final steps involve the addition of the cyclohexanepropanamide and trifluoromethyl phenyl groups. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using specific catalysts and solvents.

Chemical Reactions Analysis

This compound can undergo various chemical reactions including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group using reagents like sodium hydroxide or ammonia.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Cyclohexanepropanamide, alpha-[[2-[[(3-chlorophenyl)methyl]amino]-6-(1H-pyrrol-1-yl)-4-pyrimidinyl]amino]-N-[[4-(trifluoromethyl)phenyl]methyl]-, (alphaR)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: This compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The pyrimidine and pyrrole groups play a crucial role in binding to these targets, while the trifluoromethyl phenyl group enhances its stability and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyrimidine and pyrrole derivatives, such as:

Properties

Molecular Formula

C32H34ClF3N6O

Molecular Weight

611.1 g/mol

IUPAC Name

2-[[2-[(3-chlorophenyl)methylamino]-6-pyrrol-1-ylpyrimidin-4-yl]amino]-3-cyclohexyl-N-[[4-(trifluoromethyl)phenyl]methyl]propanamide

InChI

InChI=1S/C32H34ClF3N6O/c33-26-10-6-9-24(17-26)21-38-31-40-28(19-29(41-31)42-15-4-5-16-42)39-27(18-22-7-2-1-3-8-22)30(43)37-20-23-11-13-25(14-12-23)32(34,35)36/h4-6,9-17,19,22,27H,1-3,7-8,18,20-21H2,(H,37,43)(H2,38,39,40,41)

InChI Key

MKVLDBRIPWIGOH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC(C(=O)NCC2=CC=C(C=C2)C(F)(F)F)NC3=CC(=NC(=N3)NCC4=CC(=CC=C4)Cl)N5C=CC=C5

Origin of Product

United States

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